molecular formula C5HCl4N B1585559 2,3,4,5-Tetrachloropyridine CAS No. 2808-86-8

2,3,4,5-Tetrachloropyridine

Cat. No. B1585559
CAS RN: 2808-86-8
M. Wt: 216.9 g/mol
InChI Key: DLOOKZXVYJHDIY-UHFFFAOYSA-N
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Patent
US04322538

Procedure details

The reaction of pentachloropyridine with a source of iodide ions and a proton donor in a solvent to form symmetrical tetrachloropyridine takes place in high yield and in a reasonable time period provided the reactants are heated sufficiently. The product is recovered by known techniques such as distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11].[I-]>>[Cl:11][C:3]1[C:4]([Cl:10])=[C:5]([Cl:9])[C:6]([Cl:8])=[N:7][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.